

Application Note: Measuring sn-Glycerol 3-Phosphate (G3P) Levels in Tissue Homogenates

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Compound of Interest

Compound Name: *sn-Glycerol 3-phosphate lithium*

Cat. No.: B15376371

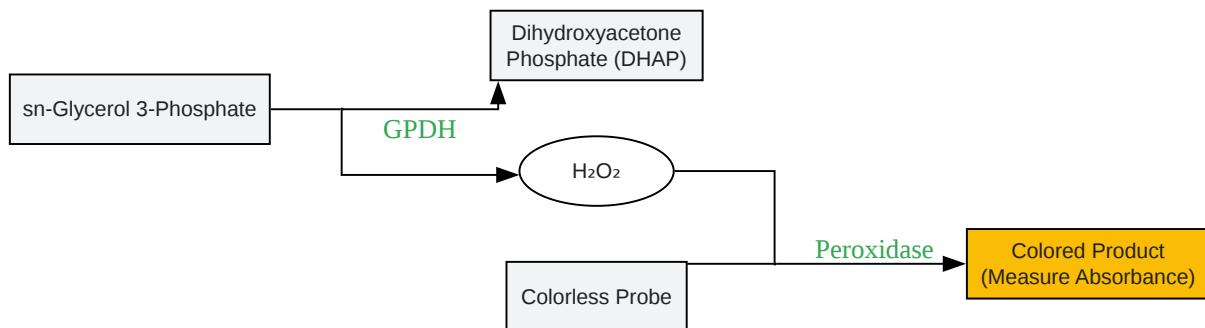
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Introduction

sn-Glycerol 3-phosphate (G3P) is a pivotal metabolite at the intersection of glycolysis, lipogenesis, and cellular respiration. It serves as the backbone for the synthesis of triglycerides and phospholipids. The accurate measurement of G3P in tissues is crucial for research in metabolism, obesity, diabetes, and other related fields. This document provides a detailed protocol for the quantification of G3P in tissue homogenates using a colorimetric enzyme-based assay. The principle of the assay involves the oxidation of G3P by glycerol-3-phosphate dehydrogenase (GPDH), which leads to the generation of a product that can be detected spectrophotometrically.

Assay Principle

The quantification of G3P is based on a coupled enzymatic reaction. First, G3P is oxidized by GPDH to produce dihydroxyacetone phosphate (DHAP) and hydrogen peroxide (H_2O_2). The H_2O_2 then reacts with a specific probe in the presence of a peroxidase to generate a colored product. The absorbance of this product is directly proportional to the amount of G3P present in the sample.



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Caption: Biochemical principle of the colorimetric G3P assay.

Quantitative Data Summary

The performance of G3P assays can vary based on the specific reagents and protocols used. Below is a summary of typical quantitative data for commercially available colorimetric assays.

Parameter	Value	Tissue Examples
Assay Type	Colorimetric	-
Detection Method	Absorbance at ~570 nm	-
Linear Detection Range	1 - 20 nmol/well	-
Sensitivity	~1 µM	-
Typical G3P Levels	50-500 pmol/mg	Liver, Adipose Tissue, Muscle

Experimental Protocol

This protocol provides a step-by-step guide for measuring G3P in tissue samples.

Required Materials

- Reagents:

- G3P Assay Buffer
- G3P Enzyme Mix (containing GPDH)
- G3P Substrate Mix (Probe)
- G3P Standard (e.g., 10 mM stock)
- Deionized Water (dH₂O)
- Phosphate-Buffered Saline (PBS), ice-cold
- Equipment:
 - Tissue homogenizer (e.g., Dounce or bead-based)
 - Microcentrifuge
 - 96-well clear, flat-bottom microplate
 - Microplate reader capable of measuring absorbance at 570 nm
 - Pipettes and pipette tips
 - 10 kDa Molecular Weight Cut-Off (MWCO) spin filters

Sample Preparation

Proper sample preparation is critical for accurate results. All steps should be performed on ice to minimize G3P degradation.

- Tissue Homogenization:
 - Weigh approximately 10-20 mg of frozen tissue.
 - Add 100-200 µL of ice-cold PBS per 10 mg of tissue.
 - Homogenize the tissue thoroughly.

- Centrifuge the homogenate at 10,000 x g for 5-10 minutes at 4°C.
- Collect the supernatant for the next step.
- Deproteinization:
 - It is essential to remove proteins, including endogenous enzymes, that can interfere with the assay.
 - Load the supernatant into a 10 kDa MWCO spin filter.
 - Centrifuge at 10,000 x g for 10-20 minutes at 4°C.
 - Collect the protein-free filtrate. This sample is now ready for the assay.

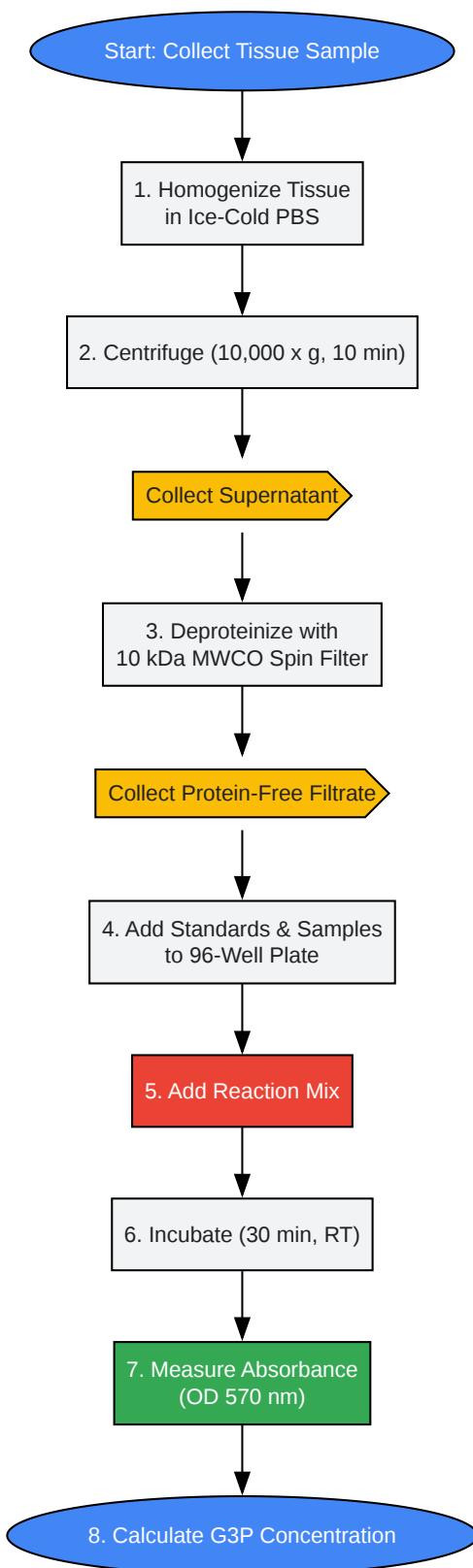
Assay Procedure

- Standard Curve Preparation:
 - Prepare a 1 mM G3P standard by diluting the 10 mM stock with dH₂O.
 - Create a series of standards in separate tubes by diluting the 1 mM standard. For a 0, 2, 4, 6, 8, 10 nmol/well standard curve, add 0, 2, 4, 6, 8, 10 µL of the 1 mM G3P standard to 96-well plate wells.
 - Adjust the volume in each standard well to 50 µL with G3P Assay Buffer.
- Sample Preparation:
 - Add 1-50 µL of the deproteinized sample filtrate to wells of the 96-well plate.
 - Adjust the volume in each sample well to 50 µL with G3P Assay Buffer.
 - Note: It is recommended to test several dilutions of your sample to ensure the readings fall within the linear range of the standard curve.
- Reaction Mix Preparation:
 - Prepare a master mix for the number of reactions to be performed. For each well, mix:

- 44 μ L G3P Assay Buffer
- 4 μ L G3P Substrate Mix
- 2 μ L G3P Enzyme Mix
 - Mix well by pipetting.
- Measurement:
 - Add 50 μ L of the Reaction Mix to each well containing the standards and samples.
 - Mix gently by tapping the plate.
 - Incubate the plate at room temperature for 30 minutes, protected from light.
 - Measure the absorbance at 570 nm (OD 570 nm) using a microplate reader.

Data Analysis

- Background Subtraction: Subtract the 0 nmol/well standard reading from all other standard and sample readings.
- Standard Curve: Plot the background-corrected absorbance values for the standards against the amount of G3P (nmol). Generate a linear regression equation ($y = mx + c$).
- Calculate G3P Concentration: Use the standard curve equation to calculate the amount of G3P (B) in each sample well.
 - G3P Concentration (nmol/mg or μ mol/g) = $(B / V) / W$
 - B is the amount of G3P from the standard curve (nmol).
 - V is the original sample volume added to the well (μ L).
 - W is the initial weight of the tissue sample (mg).

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Caption: Experimental workflow for G3P measurement in tissue.

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